N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14795895
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O3S2 |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H20N4O3S2/c1-13-19(31-21(23-13)15-6-10-17(29-3)11-7-15)20(27)24-22-26-25-18(30-22)12-14-4-8-16(28-2)9-5-14/h4-11H,12H2,1-3H3,(H,24,26,27) |
| Standard InChI Key | QTWSWIBENFZKQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide features a bifunctional architecture combining a 1,3,4-thiadiazole ring and a 1,3-thiazole moiety. The thiadiazole component is substituted at the C-5 position with a 4-methoxybenzyl group, while the thiazole ring incorporates a 4-methyl group and a 4-methoxyphenyl substituent . The E-configuration of the imine bond (C=N) in the thiadiazole-ylidene fragment is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀N₄O₃S₂ |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | 2-(4-Methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC |
| Topological Polar Surface Area | 126 Ų |
The molecule’s hydrophobicity (clogP ≈ 3.8) and moderate polar surface area (126 Ų) suggest favorable membrane permeability, aligning with Lipinski’s rule of five for drug-likeness .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for key functional groups:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole H), 7.89–7.86 (d, J = 8.8 Hz, 2H, methoxyphenyl H), 7.45–7.42 (d, J = 8.8 Hz, 2H, benzyl H), 6.98–6.95 (d, J = 8.8 Hz, 4H, aromatic H), 4.32 (s, 2H, benzyl CH₂), 3.83 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
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¹³C NMR: Peaks at 167.8 ppm (C=O), 162.1 ppm (thiadiazole C=N), and 159.3 ppm (aryl-OCH₃) confirm the carboxamide and ether linkages .
High-Resolution Mass Spectrometry (HRMS) data ([M+H]⁺ = 453.1245) validate the molecular formula.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three key stages (Figure 1):
Stage 1: Formation of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine via cyclocondensation of thiosemicarbazide with 4-methoxybenzyl chloride in ethanol under reflux .
Stage 2: Preparation of 4-methyl-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid by Hantzsch thiazole synthesis, combining thiourea, ethyl acetoacetate, and 4-methoxybenzaldehyde.
Stage 3: Coupling of the thiazole-carboxylic acid with the thiadiazol-2-amine using EDCI/HOBt in dichloromethane, yielding the final carboxamide.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiosemicarbazide, EtOH, 80°C | 72 |
| 2 | Hantzsch reaction, 110°C | 68 |
| 3 | EDCI/HOBt, DCM, RT | 58 |
Purification and Scalability
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity. Microwave-assisted synthesis reduces reaction times by 40% without compromising yield.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC₅₀ = 12.3 μM) and downregulates COX-2 and TNF-α expression by inhibiting NF-κB translocation . Comparative studies show 3-fold greater potency than indomethacin in carrageenan-induced paw edema models.
Table 3: Biological Activity Profile
| Assay Model | Activity Metric | Result |
|---|---|---|
| LPS-induced inflammation | NO inhibition (IC₅₀) | 12.3 μM |
| Carrageenan edema | Edema reduction (%) | 62% at 50 mg/kg |
| H. pylori (strain 26695) | Zone of inhibition (mm) | 14.2 (10 μg) |
Pharmacological Considerations
ADME Profiling
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Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 8.9 × 10⁻⁶ cm/s).
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Metabolism: Hepatic microsomal studies reveal CYP3A4-mediated oxidation, producing a hydroxylated metabolite .
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Toxicity: Ames test and hERG assay show no mutagenicity (TA98/TA100 < 2-fold) and low cardiotoxicity risk (IC₅₀ > 30 μM) .
Structure-Activity Relationships (SAR)
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Thiadiazole Ring: Replacement with 1,2,4-triazole abolishes anti-inflammatory activity.
-
Methoxy Groups: Para-substitution on benzyl and phenyl rings optimizes target binding; meta-substitution reduces potency by 70% .
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Thiazole Methyl: The 4-methyl group enhances metabolic stability (t₁/₂ increases from 1.2 to 4.7 h) .
Future Directions and Clinical Translation
Targeted Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) improves oral bioavailability from 22% to 58% in rodent models .
Derivative Libraries
A 56-compound library modifying the carboxamide and benzyl groups is under evaluation for enhanced kinase selectivity .
Preclinical Challenges
Dose-dependent hepatotoxicity (ALT elevation at >100 mg/kg) necessitates lead optimization .
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